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molecular formula C11H12N4OS B8427914 N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide

N-[4-Methyl-5-(2-methyl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide

Cat. No. B8427914
M. Wt: 248.31 g/mol
InChI Key: SQZLLEVEYAOQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

The titled compound is prepared by an analogous procedure to N-[4-Methyl-5-(2-morpholin-4-yl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide (25e) by replacing morpholinoformamidine hydrobromide (part 25c) with acetamidine hydrochloride.
Name
N-[4-Methyl-5-(2-morpholin-4-yl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:19][C:20](=[O:22])[CH3:21])[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9](N2CCOCC2)[N:8]=1.Cl.[C:24](N)(=N)C>>[CH3:1][C:2]1[N:3]=[C:4]([NH:19][C:20](=[O:22])[CH3:21])[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH3:24])[N:8]=1 |f:1.2|

Inputs

Step One
Name
N-[4-Methyl-5-(2-morpholin-4-yl-pyrimidin-4-yl)-thiazol-2-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)N1CCOCC1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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